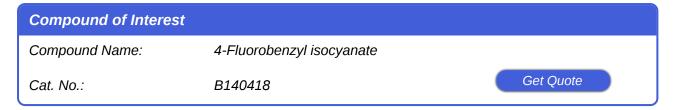


A Comprehensive Technical Guide to the Thermochemical Properties of 4-Fluorobenzyl Isocyanate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermochemical data for **4-fluorobenzyl isocyanate**, aimed at professionals in research and drug development. Due to the limited availability of specific experimental thermochemical data for this compound in publicly accessible literature, this guide outlines a high-level computational approach to determine these values and presents generalized experimental protocols for the analysis of isocyanates.

Physicochemical Properties

Basic physicochemical data for **4-fluorobenzyl isocyanate** has been compiled from various sources.



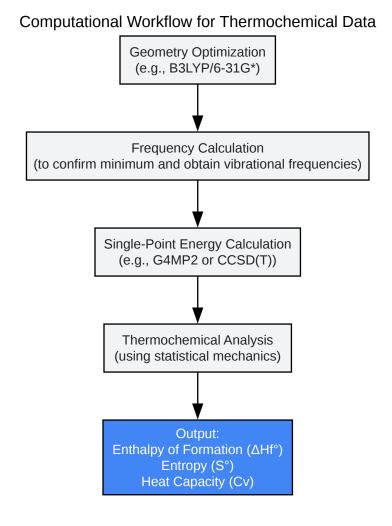
| Property | Value | Source |
|-------------------|-----------------------------------|--------------|
| Molecular Formula | C ₈ H ₆ FNO | [1][2] |
| Molecular Weight | 151.14 g/mol | [1][2][3] |
| Boiling Point | 211 °C (lit.) | [3][4][5] |
| Density | 1.186 g/mL at 25 °C (lit.) | [3][4][5] |
| Refractive Index | n20/D 1.505 (lit.) | [3][4][5] |
| CAS Number | 132740-43-3 | [1][2][3][4] |

Proposed Computational Thermochemical Data

Due to the absence of experimentally determined thermochemical data such as enthalpy of formation, entropy, and heat capacity for **4-fluorobenzyl isocyanate**, a computational chemistry approach is recommended. High-level ab initio quantum chemical methods can provide accurate predictions for these properties.

A suggested computational workflow is outlined below:





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Caption: Computational workflow for determining thermochemical properties.

This computational approach, utilizing established quantum chemical protocols like G4MP2, has been shown to provide results with "chemical accuracy" (within ~4 kJ/mol of experimental values) for a wide range of organic compounds.[6]

General Experimental Protocols for Isocyanate Analysis

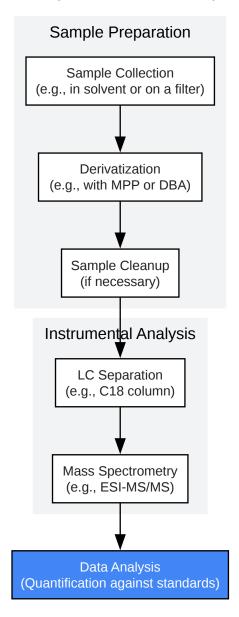
The high reactivity of isocyanates necessitates specific handling and analytical procedures. The following protocols are generalized from methods used for various isocyanates and can be adapted for **4-fluorobenzyl isocyanate**.



Quantification by Derivatization and LC-MS

Due to their high reactivity, isocyanates are often derivatized to form stable products for quantification. A common method involves reaction with an amine, such as 1-(2-methoxyphenyl)piperazine (MPP) or dibutylamine (DBA), followed by analysis with liquid chromatography-mass spectrometry (LC-MS).[7][8]

LC-MS Analysis Workflow for Isocyanates



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Caption: Workflow for isocyanate analysis by LC-MS.



Thermal Analysis by Calorimetry

The heat of reaction of isocyanates can be measured using techniques like differential scanning calorimetry (DSC) or Tian-Calvet type differential calorimetry.[9][10][11] This provides valuable information on the thermodynamics of reactions involving isocyanates, such as urethane formation.

Experimental Steps:

- A precise amount of the isocyanate is placed in a sample cell.
- The reactant (e.g., an alcohol or amine) is placed in a separate compartment or injected into the sample cell.
- The calorimeter measures the heat flow as the reaction proceeds, allowing for the determination of the enthalpy of reaction.

Thermogravimetric analysis (TGA) can also be employed to study the thermal stability and decomposition of isocyanates and their reaction products.[12][13]

Common Signaling Pathways and Reactions

Isocyanates are highly reactive electrophiles that readily react with nucleophiles. The isocyanate group (–N=C=O) is susceptible to attack by compounds containing active hydrogen atoms.



Reactants 4-Fluorobenzyl Isocyanate Amine Alcohol Another Isocyanate Water (R-NCO) (R'-NH2) (R'-OH) (R-NCO) (H2O) Cyclotrimerization Reaction with Amine Reaction with Alcohol Reaction with Water **Products** Isocyanurate (Trimer) Carbamic Acid (unstable) Decarboxylation Amine + CO2

Common Reactions of 4-Fluorobenzyl Isocyanate

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Caption: Key reaction pathways for isocyanates.

The reaction with alcohols to form urethanes is fundamental to the production of polyurethanes. [11][14] The reaction with primary or secondary amines to yield ureas is typically very fast.[15] [16] Reaction with water leads to an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[12] Isocyanates can also undergo self-addition reactions, such as cyclotrimerization to form isocyanurates, which are thermally stable.[17][18] **4-Fluorobenzyl** isocyanate has been used as a reagent in the synthesis of various complex organic molecules.[3][4]

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Foundational & Exploratory





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